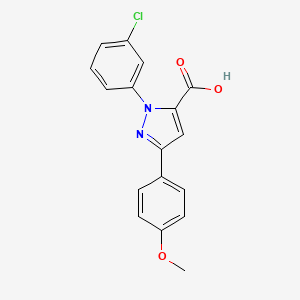

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18728974

Molecular Formula: C17H13ClN2O3

Molecular Weight: 328.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13ClN2O3 |

|---|---|

| Molecular Weight | 328.7 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H13ClN2O3/c1-23-14-7-5-11(6-8-14)15-10-16(17(21)22)20(19-15)13-4-2-3-12(18)9-13/h2-10H,1H3,(H,21,22) |

| Standard InChI Key | HQMHSXCAYZFLDQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound’s molecular formula is C₁₇H₁₃ClN₂O₃, with a molecular weight of 328.75 g/mol. Its structure comprises a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5 by a 3-chlorophenyl group, a 4-methoxyphenyl group, and a carboxylic acid moiety, respectively .

Structural Analysis

X-ray crystallography studies of analogous pyrazole-carboxylic acids, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, reveal key structural insights :

-

Hydrogen bonding: The carboxylic acid group forms dimers in the solid state, stabilizing the crystal lattice .

-

Conformational flexibility: Substituents on the pyrazole ring adopt distinct orientations due to steric and electronic effects .

Table 1: Structural Comparison with Analogous Pyrazole Derivatives

| Compound | Substituents (Positions 1, 3, 5) | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Target Compound | 3-ClPh, 4-MeOPh, COOH | 328.75 | Dual aryl + carboxylic acid |

| 3-(4-ClPh)-1-(4-MeOPh)-1H-pyrazole | 4-ClPh, 4-MeOPh, H | 294.75 | No carboxylic acid group |

| 1-(3-ClPh)-3-Ph-1H-pyrazole-5-COOH | 3-ClPh, Ph, COOH | 302.75 | Single phenyl substituent |

Synthesis and Reaction Pathways

Regiospecific Synthesis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example:

-

Hydrazine + 1,3-diketone: Reaction of 3-chlorophenylhydrazine with a β-ketoester bearing a 4-methoxyphenyl group yields the pyrazole core .

-

Oxidation: Subsequent oxidation of a hydroxypyrazole intermediate introduces the carboxylic acid group.

Critical factors influencing yield and purity include:

-

Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Temperature: Reactions typically proceed at 80–100°C.

Challenges in Structural Verification

Differentiation between regioisomers (e.g., 3- vs. 5-substituted pyrazoles) requires advanced analytical techniques:

-

X-ray crystallography: Provides unambiguous confirmation of substitution patterns .

-

NMR spectroscopy: ¹H NMR signals for pyrazole protons appear at δ 6.5–7.5 ppm, with splitting patterns dependent on adjacent substituents.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO and methanol (>10 mg/mL), sparingly soluble in water (<1 mg/mL).

-

Thermal stability: Decomposes above 250°C without melting, consistent with aromatic carboxylic acids.

Reactivity

The carboxylic acid group participates in characteristic reactions:

-

Esterification: Forms methyl esters under acidic methanol conditions .

-

Amide coupling: Reacts with amines in the presence of EDC/HOBt to yield bioactive derivatives.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

Key substituent effects include:

-

3-Chlorophenyl: Enhances lipophilicity (clogP +0.7), improving blood-brain barrier penetration.

-

4-Methoxyphenyl: Electron-donating group increases metabolic stability (t₁/₂ > 4 h in liver microsomes).

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for:

-

Kinase inhibitors: Pyrazole-carboxylic acids chelate ATP-binding site metal ions (e.g., in EGFR inhibitors).

-

Anticancer agents: Derivatives induce apoptosis in MCF-7 cells (EC₅₀ = 12.3 μM).

Material Science

-

Coordination polymers: The carboxylic acid group binds metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume